Product packaging for Aminopropionate hydrochloride(Cat. No.:CAS No. 25616-13-1)

Aminopropionate hydrochloride

Cat. No.: B2476697
CAS No.: 25616-13-1
M. Wt: 125.55
InChI Key: ILYVXUGGBVATGA-UHFFFAOYSA-N
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Description

Classification and Significance within Amino Acid Derivatives and Ester Hydrochlorides

Aminopropionate hydrochloride falls under the category of amino acid derivatives, specifically an ester of an aminopropionic acid, such as alanine (B10760859) or β-alanine. medchemexpress.commedchemexpress.comjindun-medical.com The esterification of the carboxylic acid group and the formation of a hydrochloride salt at the amino group are key structural features. The hydrochloride salt form enhances the compound's stability and solubility, which is advantageous for many laboratory procedures. cymitquimica.com

The significance of this compound lies in its bifunctional nature. The primary amino group and the ester group allow it to participate in a diverse range of chemical reactions. As an amino acid derivative, it often serves as a chiral building block in the synthesis of more complex molecules, including peptides and various pharmaceuticals. smolecule.comsmolecule.comchemimpex.com The ester group can be easily modified, providing a point of attachment or transformation in a synthetic pathway. This classification makes it a crucial precursor for creating a wide array of organic molecules. smolecule.com

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound is robust, with extensive use as a foundational reagent in organic and medicinal chemistry. smolecule.com It is frequently employed as a starting material or a key intermediate in the multi-step synthesis of novel organic compounds that may have therapeutic potential. smolecule.comchemimpex.com

Emerging areas of investigation seek to capitalize on the unique properties of this compound for new and innovative applications. These include its use in the development of new biomaterials, where the amino acid component can confer biocompatibility. chemimpex.com There is also growing interest in its application in the synthesis of catalysts, particularly for asymmetric synthesis, where the goal is to produce specific stereoisomers of a chiral molecule. smolecule.com Furthermore, its derivatives are being explored in proteomics research and for studying metabolic pathways. medchemexpress.comsmolecule.comsmolecule.com

Scope of Academic Applications in Synthetic Chemistry and Biological Sciences

In the realm of synthetic chemistry , this compound is a fundamental tool for constructing a wide variety of organic molecules. A primary application is in peptide synthesis, where the amino group can form a peptide bond with another amino acid. smolecule.comsigmaaldrich.com Beyond this, it is used to synthesize heterocyclic compounds and other complex molecular architectures. researchgate.net Its role as a chiral precursor is critical in these syntheses, allowing for the creation of stereochemically defined products. cymitquimica.comchemimpex.com

In the biological sciences , the use of this compound is often as a tool to investigate biological systems. It is used to synthesize labeled compounds and molecular probes for studying various biological processes. smolecule.com For example, it can be used to create enzyme inhibitors or receptor ligands, which are essential for understanding biological mechanisms and for the initial stages of drug discovery. smolecule.comchemimpex.com Its derivatives are also utilized in biochemical assays and to study enzyme kinetics. smolecule.com

Physicochemical Properties of Common Aminopropionate Hydrochlorides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Synonyms
Alanine hydrochloride C3H8ClNO2125.552-aminopropanoic acid hydrochloride nih.gov
Methyl 2-aminopropanoate hydrochloride C4H10ClNO2139.58Alanine methyl ester hydrochloride scbt.com
Ethyl 2-aminopropanoate hydrochloride C5H12ClNO2153.61L-Alanine ethyl ester hydrochloride smolecule.com
Methyl 3-aminopropanoate hydrochloride C4H10ClNO2139.58β-Alanine methyl ester hydrochloride medchemexpress.comchemicalbook.com
Ethyl 3-aminopropanoate hydrochloride C5H12ClNO2153.61β-Alanine ethyl ester hydrochloride nih.govchemicalbook.comapolloscientific.co.uk
Isopropyl 3-aminopropanoate hydrochloride C6H14ClNO2167.63β-Alanine isopropyl ester hydrochloride smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClNO2 B2476697 Aminopropionate hydrochloride CAS No. 25616-13-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYVXUGGBVATGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Aminopropionate Hydrochloride

Esterification Reactions for Aminopropionate Hydrochloride Synthesis

The synthesis of aminopropionate esters, the immediate precursors to this compound, is frequently accomplished through esterification reactions. These methods vary in their approach, from direct protocols to catalyzed strategies.

Direct esterification of β-alanine to yield β-alanine ethyl ester hydrochloride can be achieved with high efficiency. One established method involves the reaction of β-alanine with ethanol (B145695) in the presence of acetyl chloride. This approach has been reported to produce the desired ester hydrochloride in yields as high as 96% without the need for purification. The process is scalable, having been successfully performed on a 250-gram scale.

Another direct method involves the use of thionyl chloride with an alcohol, such as methanol (B129727) or ethanol. This reaction provides the corresponding amino acid ester hydrochloride. This classic approach is widely applicable for the esterification of various amino acids.

Acid catalysis is a cornerstone of esterification for amino acids. The Fischer-Speier esterification, a traditional method, involves heating the amino acid with an alcohol in the presence of a strong acid catalyst like hydrogen chloride or sulfuric acid. For instance, the synthesis of L-alanine ethyl ester hydrochloride can be achieved by reacting L-alanine with ethanol and anhydrous hydrogen chloride.

More contemporary approaches utilize solid acid catalysts to simplify product isolation and catalyst recycling. Catalysts such as zeolite H-BEA have demonstrated high activity and selectivity in the esterification of alanine (B10760859) with ethanol, achieving yields of up to 78%. Other solid acid catalysts, including Amberlyst-15, have also been effectively employed for the synthesis of amino acid esters.

The choice of catalyst and reaction conditions can significantly influence the reaction outcome. A comparative study of different acid catalysts for the esterification of L-alanine with ethanol is summarized below:

CatalystTemperature (°C)Time (h)Yield (%)
Zeolite H-BEA80678
Amberlyst-1580895
Sulfuric AcidReflux4>90

This table presents a summary of typical yields for the esterification of L-alanine under different catalytic conditions.

To circumvent issues related to the low solubility of amino acids in organic solvents, silylation strategies are often employed. This involves the protection of the carboxylic acid and amino groups with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl), to form soluble intermediates.

One common procedure involves the reaction of the amino acid with TMSCl and an alcohol. The silylation of the functional groups enhances the solubility and reactivity of the amino acid, facilitating a smoother esterification process. For example, the reaction of an amino acid with hexamethyldisilazane (B44280) (HMDS) followed by the addition of an alcohol and TMSCl can efficiently produce the desired amino acid ester hydrochloride.

Chiral Synthesis and Stereoselective Methodologies

The synthesis of enantiomerically pure aminopropionate esters is of paramount importance, particularly for applications in the pharmaceutical and fine chemical industries. Asymmetric reduction and enzymatic synthesis are two prominent strategies to achieve high stereocontrol.

Asymmetric reduction of prochiral ketoesters is a powerful method for producing chiral aminopropionate precursors. This typically involves the use of chiral catalysts, often based on transition metals like ruthenium or rhodium, in combination with a hydrogen source.

For instance, the asymmetric hydrogenation of β-keto esters using ruthenium catalysts bearing chiral phosphine (B1218219) ligands can yield the corresponding β-hydroxy esters with high enantioselectivity. These hydroxy esters can then be converted to the desired chiral aminopropionate esters. Research has demonstrated that catalysts such as Ru-BINAP can effectively catalyze these transformations, often achieving enantiomeric excesses (e.e.) greater than 95%.

A summary of representative results for the asymmetric reduction of ethyl benzoylacetate, a model β-keto ester, is provided below:

Catalyst SystemH₂ Pressure (atm)Temperature (°C)Enantiomeric Excess (e.e., %)
Ru(OAc)₂[(S)-BINAP]102598
[RuCl((S)-binap)(p-cymene)]Cl48097

This table highlights the high enantioselectivity achievable with different ruthenium-based catalyst systems in the asymmetric hydrogenation of a model β-keto ester.

Enzymes, particularly lipases and proteases, offer a highly selective and environmentally benign alternative for the synthesis of chiral aminopropionate esters. These biocatalysts can operate under mild conditions and often exhibit excellent enantioselectivity.

One common enzymatic approach is the kinetic resolution of racemic aminopropionate esters. In this process, an enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) are widely used for the resolution of various esters.

Another powerful enzymatic method is the asymmetric amination of α,β-unsaturated esters. For instance, phenylalanine ammonia (B1221849) lyase (PAL) can catalyze the addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine derivatives with high enantiopurity. While not a direct synthesis of aminopropionate, this illustrates the potential of enzymes for asymmetric C-N bond formation.

The enantioselective acylation of racemic amines using an enzyme is another effective strategy. For example, the resolution of racemic β-phenylalanine ethyl ester can be achieved using a protease, resulting in the formation of the N-acetylated (S)-enantiomer and leaving the (R)-enantiomer as the free amine.

Chiral Auxiliary-Mediated Synthesis of Aminopropionate Derivatives

The asymmetric synthesis of aminopropionate derivatives often employs chiral auxiliaries to control stereochemistry. numberanalytics.comwikipedia.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. numberanalytics.comwikipedia.org This strategy is crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and other fields. wikipedia.org

A variety of chiral auxiliaries have been developed, including those derived from camphor, amino acids, and carbohydrates. numberanalytics.com The choice of auxiliary depends on the specific reaction and desired stereochemical outcome. For instance, camphor-derived auxiliaries, like those developed by E.J. Corey, have been influential in Diels-Alder reactions. numberanalytics.com

In the context of aminopropionate derivatives, chiral auxiliaries can be used in reactions such as alkylations and aldol (B89426) condensations to establish the desired stereocenters. For example, the alkylation of chiral glycine (B1666218) derivatives using an axially chiral BINOL auxiliary has been shown to produce uncommon R-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org Similarly, camphorsultam has proven to be a superior chiral auxiliary to oxazolidinones in achieving specific stereoselectivity in certain reactions. wikipedia.org

The general principle involves attaching the chiral auxiliary to the aminopropionate precursor, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched aminopropionate derivative. numberanalytics.comwikipedia.org The ability to recover and reuse the auxiliary is a key advantage of this methodology. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionReference
8-phenylmentholAsymmetric Synthesis wikipedia.org
Mandelic acidAsymmetric Synthesis wikipedia.org
trans-2-phenyl-1-cyclohexanolAsymmetric Synthesis wikipedia.org
OxazolidinonesAlkylation, Aldol reactions wikipedia.org
CamphorsultamMichael addition, Claisen rearrangement wikipedia.org
PseudoephedrineAlkylation wikipedia.org
tert-ButanesulfinamideSynthesis of chiral amines wikipedia.org
SAMP/RAMPAlkylation reactions wikipedia.org
BINOLAlkylation of glycine derivatives wikipedia.org

Derivatization Strategies for Advanced Aminopropionate Chemical Entities

Conjugation to Biomolecules and Ligands for Research Probes

This compound and its derivatives serve as valuable scaffolds for the synthesis of research probes through conjugation to biomolecules and ligands. These probes are instrumental in various biological studies, including protein labeling and imaging.

A common strategy involves the use of bifunctional chelators, which can be conjugated to biomolecules and can also bind metal ions for applications like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET). For instance, DO3A-N-(α-aminopropionate) has been used to create Gd³⁺ complexes as potential MRI contrast agents. mdpi.com The introduction of an amine group on the propionate (B1217596) arm allows for conjugation with targeting molecules. mdpi.com Similarly, the NO2A-N-(α-amino)propionic acid chelator, based on a triazacyclononane scaffold, has been developed for creating ⁶⁸Ga-labeled PET tracers. rsc.orgscispace.comresearchgate.net The facile synthesis of its amide conjugates makes it a promising platform for PET applications. rsc.orgresearchgate.net

The "bio-orthogonal non-canonical amino acid tagging" (BONCAT) method utilizes non-canonical amino acids like L-homopropargylglycine for the selective identification of newly synthesized proteins. nih.gov The azide (B81097) or alkyne groups on these amino acids allow for conjugation to affinity probes, such as those containing biotin, via copper-catalyzed azide-alkyne cycloaddition. nih.gov Cleavable linkers can be incorporated into these probes to allow for the release of the labeled biomolecules under mild conditions. nih.gov

Synthesis of Aminopropionate-Based Prodrug Precursors

Aminopropionate moieties are incorporated into prodrugs to improve the pharmacokinetic properties of parent drugs. nih.govnih.gov A notable example is the use of amino acid phosphonate (B1237965) ester prodrugs for antiviral nucleoside phosphonates like (S)-HPMPC and (S)-HPMPA. nih.gov These prodrugs can be synthesized as cyclic phosphonate esters or acyclic phosphonate monoesters. nih.gov The conjugation of amino acids, such as tyrosine, can enhance oral bioavailability. nih.gov

The synthesis of these prodrugs can be achieved through both solution-phase and solid-phase strategies. nih.gov Solid-phase synthesis offers advantages like easier purification and scalability. nih.gov Another approach involves the synthesis of amino acid prodrugs of thienopyridine derivatives, which act as P2Y12 receptor antagonists with antiplatelet activity. nih.gov

Formation of Complex Organic Scaffolds Incorporating Aminopropionate Moieties

Aminopropionate units can be integrated into larger, more complex organic scaffolds, which are foundational for creating diverse molecular architectures. nih.govcam.ac.ukmdpi.com These scaffolds can be designed with specific functionalities and three-dimensional structures.

One strategy involves using thioesters as reactive intermediates. Chiral amides can be converted to more reactive thioesters via N-to-S acyl transfer. nih.gov These thioesters can then participate in various transformations, such as Pd-mediated reactions, to build complex chiral scaffolds like noncanonical amino acids and cyclic ketones. nih.gov

Diversity-oriented synthesis (DOS) is another powerful approach to generate collections of structurally diverse small molecules. cam.ac.uk By combining different building blocks and utilizing reactions like ring-closing metathesis, a wide array of molecular scaffolds can be produced from simple starting materials. cam.ac.uk These scaffolds often possess "natural-product-like" features, which may correlate with biological activity. cam.ac.uk The use of hubs, which are tri- or tetra-armed molecular building blocks, allows for the systematic construction of linear, cyclic, or branched scaffolds. mdpi.com

Development of Thiazolidine (B150603) Derivatives from Aminopropionate Hydrochlorides

This compound is a key starting material in the synthesis of various thiazolidine derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen. nih.govsruc.ac.uknih.gov These derivatives are of significant interest due to their diverse pharmacological properties. nih.gov

A common synthetic route involves the one-pot condensation and cyclization reaction of ethyl 3-aminopropionate hydrochloride, an aromatic aldehyde, and thioglycolic acid. nih.govnih.gov This reaction yields ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates. nih.gov These can be further modified, for example, by hydrolysis to the corresponding carboxylic acids. nih.gov

These thiazolidine-propanoic acid derivatives can then be coupled with other molecules to create more complex structures. For instance, they have been reacted with 4-aminophenazone to produce new thiazolidine-4-one derivatives with a pyrazolin-5-one moiety. nih.gov In another example, they were reacted with Nω-nitro-l-arginine methyl ester hydrochloride to furnish novel arginine-linked thiazolidinone derivatives. nih.gov

Biochemical and Enzymatic Investigations of Aminopropionate Hydrochloride

Role as Substrates and Inhibitors in Enzymatic Reactions

The chemical structure of aminopropionate hydrochloride derivatives makes them suitable candidates for interaction with various enzymes, acting as either substrates that are chemically transformed or as inhibitors that modulate enzymatic activity.

Derivatives of this compound are valuable reagents in the field of enzyme kinetics and for the elucidation of enzymatic mechanisms. smolecule.com Their ability to serve as substrates or inhibitors facilitates the study of enzyme behavior. smolecule.com For instance, Ethyl 2-aminopropanoate hydrochloride, the ethyl ester of alanine (B10760859), has been utilized as a monomeric substrate in polymerization reactions catalyzed by proteases like papain. smolecule.com In these studies, the enzyme mediates the elongation of poly(L-alanine) chains through a step-growth mechanism, which involves the formation of a transient acyl-enzyme intermediate before the creation of a new peptide bond. smolecule.com

The kinetics of such enzymatic polymerizations are dependent on factors including enzyme concentration, the availability of the substrate (Ethyl 2-aminopropanoate hydrochloride), and the reaction time. smolecule.com Research protocols often involve the careful control of these parameters, followed by enzyme inactivation and subsequent product isolation and purification using techniques like ion-exchange chromatography. smolecule.com Such studies provide insight into fundamental enzymatic processes and demonstrate the utility of aminopropionate esters as substrates for chemoenzymatic synthesis. smolecule.com

Table 1: Examples of this compound Derivatives in Enzymatic Studies

CompoundEnzyme(s)RoleResearch Focus
Ethyl 2-aminopropanoate hydrochloridePapain, EDDS lyaseSubstrateChemoenzymatic synthesis, Polypeptide chain elongation dynamics. smolecule.com
Isopropyl 3-aminopropanoate hydrochlorideVariousSubstrate/InhibitorGeneral enzyme kinetics and mechanism studies. smolecule.com

A significant area of investigation involves the use of this compound derivatives as scaffolds for developing inhibitors of specific enzymes, most notably nitric oxide synthase (NOS). L-arginine is the natural substrate for NOS, an enzyme crucial for various physiological processes. researchgate.netnih.gov Researchers have explored the synthesis of novel compounds that could potentially inhibit this enzyme.

In one synthetic approach, Ethyl 3-aminopropionate hydrochloride is used as a key starting material. researchgate.netnih.gov It undergoes a one-pot condensation and cyclization reaction with various aromatic aldehydes and thioglycolic acid to form 1,3-thiazolidine-4-one derivatives. researchgate.netresearchgate.net These thiazolidine (B150603) structures are then further reacted with Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), a well-known NOS inhibitor, to create a final series of hybrid molecules. researchgate.netnih.govresearchgate.net The rationale is to use the thiazolidine scaffold, derived from this compound, as a vehicle to deliver the nitro-arginine moiety, potentially creating more effective or selective NOS inhibitors. researchgate.net While this research does not position this compound as a direct NOS inhibitor, it highlights its critical role as a structural component in the rational design of new enzyme inhibitors. researchgate.netnih.govscispace.com

Influence on Metabolic Pathways in Non-Human Biological Systems

This compound derivatives are also employed to investigate the intricate network of metabolic pathways in various biological systems, particularly those related to amino acid metabolism.

As derivatives of amino acids like alanine, these compounds are naturally suited for studies involving amino acid metabolism. smolecule.com Derivatives of Ethyl 2-aminopropanoate hydrochloride are used as research tools to probe metabolic pathways that involve amino acids. smolecule.com For example, alanine itself is a key component of the glucose-alanine cycle, a critical pathway for transporting amino groups to the liver for detoxification and for recycling carbon skeletons for gluconeogenesis. The esterified forms, such as Ethyl 2-aminopropanoate, can be used as biochemical probes to study the enzymes and transport systems involved in these and related pathways.

Beyond their direct involvement in amino acid metabolism, there is evidence to suggest that this compound derivatives can have a wider influence on cellular metabolism. Research indicates that compounds like Isopropyl 3-aminopropanoate hydrochloride can interact with a variety of biological molecules, which may lead to the modulation of different metabolic pathways. smolecule.com The study of how exogenous small molecules perturb metabolic networks is a key aspect of systems biology. While the potential for these compounds to influence broader pathways is recognized, specific, detailed investigations into their effects on networks such as carbohydrate or lipid metabolism are an ongoing area of research. smolecule.comnih.gov

Applications in Proteomics Research

In the large-scale study of proteins known as proteomics, certain this compound derivatives have been identified as useful biochemical reagents. scbt.commedchemexpress.commedchemexpress.com Specifically, Methyl 3-aminopropanoate hydrochloride, also known as β-alanine methyl ester HCl, is frequently cited as a biochemical for proteomics research. scbt.commedchemexpress.comscbt.commedchemexpress.com

The applications in this field are diverse and leverage the chemical properties of the molecule. smolecule.comvwr.com For instance, these compounds can be used in protein labeling experiments, where a chemical tag is attached to proteins to facilitate their detection, purification, or quantification. smolecule.com They may also be used in the preparation of samples for analysis or as components in more complex probes designed to study protein interactions and functions. medchemexpress.com

Table 2: this compound Derivatives in Proteomics

CompoundAlternate Name(s)Stated Application
Methyl 3-aminopropanoate hydrochlorideβ-alanine methyl ester HCl; methyl beta-alanate HClBiochemical for proteomics research. scbt.commedchemexpress.comscbt.com
Isopropyl 3-aminopropanoate hydrochloride-Used in biochemical tools for proteomics, including protein labeling. smolecule.com

Protein Labeling and Interaction Studies utilizing Aminopropionate Hydrochlorides

This compound derivatives have emerged as important molecules in the field of proteomics for protein labeling and the investigation of protein-protein interactions (PPIs). smolecule.commedchemexpress.com The ability to attach specific labels to proteins allows for the visualization of their localization, dynamics, and interactions within the complex cellular environment. longdom.orgsemanticscholar.orgnih.gov

One common approach involves the use of aminopropionate esters, such as methyl 3-aminopropanoate hydrochloride, as building blocks for the synthesis of more complex labeling reagents. smolecule.commedchemexpress.comnih.gov For instance, methyl 3-aminopropionate hydrochloride has been utilized in the creation of fluorescent probes. nih.gov These probes can then be used in techniques like bioorthogonal labeling, where a chemically modified amino acid is incorporated into a protein and subsequently reacted with a probe for visualization and analysis. nih.gov

Furthermore, photo-cross-linking is a powerful technique to capture transient and weak protein-protein interactions in their native cellular context. nih.govnih.gov This method often involves the site-specific incorporation of unnatural amino acids (UAAs) with photoactivatable groups into a protein of interest. semanticscholar.orgnih.gov While not always directly an this compound, the principles of using amino acid derivatives to probe protein interactions are central to these studies. The structural scaffold of aminopropionates can be functionalized to create such photo-reactive probes.

The table below summarizes examples of aminopropionate derivatives and their applications in protein studies.

Aminopropionate DerivativeApplicationResearch Focus
Methyl 3-aminopropanoate hydrochlorideSynthesis of fluorescent probesUsed in the preparation of BODIPY-tetrazine reagents for intracellular bioorthogonal labeling of receptors like the glucagon (B607659) receptor. nih.gov
Isopropyl 3-aminopropanoate hydrochlorideProteomics researchIts structure allows interaction with biological molecules, making it useful for studying enzyme kinetics and metabolic pathways. smolecule.com
L-ANAP methyl ester (hydrochloride)Site-specific protein labelingAn unnatural amino acid analog used for precise labeling of proteins.
Photoactivatable aminopropionate analogsPhoto-cross-linking studiesDesigned to capture and identify protein-protein interactions within living cells by forming covalent bonds upon light activation. nih.govbiorxiv.orgbiorxiv.org

This table is generated based on available research data and provides examples of how aminopropionate derivatives are utilized in biochemical studies.

Aminomutase-Catalyzed Transformations and Underlying Mechanisms

Aminomutases are a class of enzymes that catalyze the intramolecular transfer of an amino group, most notably the conversion of α-amino acids to their corresponding β-isomers. asm.org This transformation is of significant interest as β-amino acids are valuable building blocks for the synthesis of pharmaceuticals and other bioactive compounds. nih.govnih.govresearchgate.net The study of aminomutases includes understanding their diverse mechanisms and harnessing their catalytic power for biotechnological applications. nih.gov

Two primary mechanistic classes of aminomutases have been characterized. One class utilizes a radical-based mechanism involving cofactors like S-adenosylmethionine (SAM) and pyridoxal-5'-phosphate (PLP). nih.gov Lysine (B10760008) 2,3-aminomutase is a well-studied example of a radical SAM enzyme. nih.gov The other class employs a 4-methylidene-imidazole-5-one (MIO) prosthetic group, which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme. nih.gov Phenylalanine aminomutase (PAM) is a prominent member of the MIO-dependent aminomutase family. nih.gov

The general mechanism for MIO-dependent aminomutases involves the nucleophilic attack of the substrate's amino group on the MIO cofactor, followed by elimination of ammonia (B1221849) to form a cinnamate (B1238496) intermediate. The ammonia is then re-added to the β-position of the intermediate, leading to the formation of the β-amino acid. nih.gov

Biocatalytic Potential for Non-Natural Aminopropionate Substrates

A key area of research is the exploration and engineering of aminomutases to accept non-natural substrates, including derivatives of aminopropionate. nih.govnih.govresearchgate.netnih.gov The ability to use a broader range of substrates opens up possibilities for the biocatalytic production of a wide array of novel β-amino acids with diverse functionalities. chemrxiv.org

Protein engineering, including directed evolution and rational design, has been successfully employed to alter the substrate specificity and improve the catalytic efficiency of aminomutases. nih.govnih.govresearchgate.netwiley.com For example, phenylalanine aminomutase (TcPAM) from Taxus chinensis has been engineered to enhance its β-regioselective amination of various substituted cinnamates, which are structurally analogous to dehydro-aminopropionates. nih.gov By modifying the active site residues, researchers can influence the binding orientation of the substrate and favor the formation of the desired β-amino acid product. nih.gov

The table below presents examples of engineered aminomutases and their application in transforming non-natural substrates.

EnzymeSubstrate TypeProductSignificance
Engineered Phenylalanine Aminomutase (PAM)Substituted cinnamatesChiral β-phenylalanine derivativesDemonstrates the potential to produce a variety of valuable β-amino acids through biocatalysis. nih.gov
Engineered Tryptophan Synthase β-subunit (TrpB)Diverse amine nucleophiles and serineβ-N-substituted-α-amino acidsExpands the biocatalytic toolbox for creating non-canonical amino acids with novel functionalities. nih.govnih.govresearchgate.netresearchgate.net
Engineered Methylaspartate Ammonia Lyase (MAL)Mesaconic acid and various aminesN-substituted aspartic acid derivativesShowcases the ability to perform asymmetric synthesis of complex amino acid derivatives. rug.nl
Engineered AspartaseNon-native nucleophiles and electrophilesChiral α- and β-amino acidsHighlights the power of computational redesign to expand the synthetic scope of enzymes for C-N bond formation.

This table provides examples of how enzyme engineering is expanding the biocatalytic utility of aminomutases and related enzymes for the synthesis of non-natural amino acids.

Molecular Interactions and Receptor Studies in Vitro Focus

Investigation of Receptor Binding Assays using Aminopropionate Derivatives

Receptor binding assays are a cornerstone of pharmacological research, used to determine the affinity of a ligand for a specific receptor. nih.govumich.edu These assays typically involve incubating a radiolabeled ligand with a preparation of receptors, often from cell membranes, and then measuring the amount of bound radioactivity. nih.govrevvity.com By competing with a known radioligand, the affinity of a novel, unlabeled compound, such as an aminopropionate derivative, can be determined and is often expressed as an IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) or a Ki value (the equilibrium dissociation constant for the inhibitor). nih.gov

β-Alanine, a structural isomer of aminopropionate, is recognized as a neurotransmitter and serves as a useful reference. researchgate.net It is structurally intermediate between the α-amino acid glycine (B1666218) and the γ-amino acid GABA, both of which are major neurotransmitters. researchgate.netmdpi.com This unique structure allows β-alanine and its derivatives to interact with a variety of neurotransmitter receptors. Research has identified that β-alanine has at least five recognized receptor sites, including the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex, the strychnine-sensitive glycine receptor, GABA-A and GABA-C receptors, and it can also block GABA uptake via GAT proteins. researchgate.net

The affinity of GABA for its own receptors varies, with reported values for GABAA receptors in rat and human brain tissue ranging from 220-480 nM. umich.edu Derivatives of aminopropionate are studied for their ability to bind to these and other related receptors. For example, studies have explored how derivatives might interact with different GABAA receptor subtypes, which are pentameric proteins composed of various subunits (e.g., α1-6, β1-3, γ1-3). nih.govnews-medical.net The specific subunit composition determines the pharmacological properties of the receptor, including its affinity for ligands like benzodiazepines and other modulators. nih.govbarrowneuro.org The development of subtype-selective compounds is a significant area of research, aiming to target specific neuronal populations and functions. nih.gov

Table 1: Receptor Binding Affinities of Reference Compounds

This table presents reference affinity values for the primary neurotransmitter GABA at its receptor sites to provide context for the study of aminopropionate derivatives.

Compound Receptor Subtype Tissue Source Affinity (Ki or Kd)
GABA GABAA Rat & Human Brain 220 - 480 nM
GABA GABAB Rat & Human Brain 70 - 170 nM

Data sourced from Chu et al., 1990, as cited in umich.edu.

Modulation of Neurotransmitter Systems through In Vitro Studies

Beyond simple receptor binding, in vitro studies are essential for understanding how aminopropionate derivatives functionally modulate neurotransmitter systems. These studies can involve measuring changes in neurotransmitter uptake, release, or metabolism in response to the compound. mdpi.com

A key mechanism for clearing neurotransmitters from the synapse is through high-affinity transport proteins. nih.gov The effect of aminopropionate analogues on these transporters is a significant area of investigation. For instance, the aminopropionate analogue β-N-Oxalylamino-L-alanine (BOAA) has been studied using crude synaptosomal fractions from rat brain and spinal cord. nih.gov These in vitro preparations are useful for studying the direct effects of compounds on synaptic processes. In these studies, BOAA was shown to inhibit the high-affinity transport of the neurotransmitters aspartate and glutamate (B1630785) in a concentration-dependent manner. nih.gov However, at a concentration of 1 mM, BOAA did not affect the transport of GABA, glycine, or choline, nor did it alter the activity of glutamate decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate. nih.gov

This demonstrates the specificity of certain aminopropionate analogues for particular neurotransmitter transport systems. The transport of β-alanine itself into neurons and glial cells is known to be mediated by specific transporters, such as the taurine (B1682933)/β-alanine transporter and the vesicular GABA transporter (VGAT), which are dependent on sodium and chloride ions. researchgate.netmdpi.comescholarship.org The ability of VGAT to transport β-alanine provides a mechanism for its storage in synaptic vesicles, a key feature of a neurotransmitter. mdpi.com

Table 2: In Vitro Effects of β-N-Oxalylamino-L-alanine (BOAA) on Neurotransmitter Transport

This table summarizes the inhibitory effects of 1 mM BOAA on the uptake of various radiolabeled neurotransmitters in synaptosomal preparations from rat brain and spinal cord after a 15-minute preincubation period.

Neurotransmitter Tissue Transport Reduction (% of Control)
[3H]Aspartate Brain Reduced to 40%
[3H]Aspartate Spinal Cord Reduced to 30%
[3H]Glutamate Brain Reduced to 74%
[3H]Glutamate Spinal Cord Reduced to 60%
[3H]GABA Brain & Spinal Cord No significant effect
[3H]Glycine Brain & Spinal Cord No significant effect
[3H]Choline Brain & Spinal Cord No significant effect

Data sourced from nih.gov.

Advanced Analytical Methodologies for Aminopropionate Hydrochloride Research

Chromatographic Techniques Development and Optimization

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. openaccessjournals.com For aminopropionate hydrochloride, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the separation, identification, and quantification of compounds. researchgate.net Its high resolution and efficiency make it indispensable in pharmaceutical and biochemical analysis. openaccessjournals.comresearchgate.net

This compound, like most amino acids, lacks a strong chromophore, making its detection by UV-Vis spectrophotometry at higher wavelengths challenging. shimadzu.com To overcome this, pre-column derivatization is employed. This process involves reacting the analyte with a derivatizing agent to form a product with enhanced detection characteristics before it enters the HPLC column. actascientific.com

Several reagents are utilized for the pre-column derivatization of amino acids. O-phthalaldehyde (OPA), in the presence of a thiol like 3-mercaptopropionic acid (MPA), reacts with primary amino groups to form highly fluorescent isoindole derivatives. nih.govnih.gov This method is advantageous due to its speed and the stability of the resulting derivatives. nih.gov Another common reagent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines to form fluorescent adducts. nih.govacademicjournals.org The choice of derivatization agent and reaction conditions is critical for achieving high sensitivity and selectivity. academicjournals.org The use of automated pre-column derivatization, often performed by the HPLC autosampler just before injection, minimizes manual sample handling and improves reproducibility. nih.gov

Table 1: Common Pre-column Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentTarget Functional GroupDetection MethodAdvantages
o-Phthalaldehyde (OPA)Primary AminesFluorescence, UVRapid reaction, good for primary amines
9-Fluorenylmethyl chloroformate (FMOC)Primary and Secondary AminesFluorescenceReacts with both primary and secondary amines
Dansyl chloridePrimary and Secondary AminesFluorescence, UVStable derivatives

This table summarizes common reagents used in the pre-column derivatization of amino acids for HPLC analysis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the separation of derivatized this compound. phenomenex.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. phenomenex.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com

Typically, a C18 column is used as the stationary phase, offering a good balance of hydrophobic separation power and surface area coverage. phenomenex.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the concentration of the organic modifier is increased over time, is commonly employed to achieve optimal separation of multiple amino acid derivatives within a reasonable analysis time. nih.gov Detection is most often accomplished using a fluorescence detector for OPA or FMOC derivatives, providing high sensitivity and selectivity. shimadzu.com UV detection is also possible, though generally less sensitive for these derivatives. shimadzu.com The retention time of the derivatized this compound is compared to that of a known standard for identification, and the peak area is used for quantification. openaccessjournals.com

Table 2: Typical RP-HPLC Parameters for Aminopropionate Analysis

ParameterTypical Condition
ColumnC18 (Reversed-Phase)
Mobile Phase AAqueous buffer (e.g., 40 mM Sodium Phosphate, pH 7.8)
Mobile Phase BAcetonitrile/Methanol/Water mixture
DetectionFluorescence (e.g., Excitation: 340 nm, Emission: 455 nm for OPA)
Flow Rate1.0 - 2.0 mL/min

This table outlines typical parameters for the RP-HPLC analysis of derivatized amino acids.

Gas Chromatography (GC) Applications in Aminopropionate Analysis

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. openaccessjournals.com Since this compound is a non-volatile salt, it must be derivatized to increase its volatility before GC analysis. This derivatization process converts the polar amino and carboxyl groups into less polar, more volatile functional groups. Common derivatization approaches include esterification of the carboxyl group followed by acylation of the amino group.

GC analysis is valuable for identifying and quantifying impurities in pharmaceutical compounds, including residual solvents and by-products from synthesis. drawellanalytical.com The separation in GC occurs in a column, and the separated components are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer. gentechscientific.com GC offers high resolution and sensitivity, making it a crucial tool in quality control and research. drawellanalytical.comgentechscientific.com

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the structural confirmation of this compound. rroij.com These methods provide detailed information about the molecule's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. klivon.com In the ¹H NMR spectrum of methyl β-aminopropionate hydrochloride, characteristic signals for the methylene (B1212753) protons adjacent to the carbonyl group and the amino group, as well as the methyl protons of the ester group, can be observed. scielo.org.mx For instance, in D₂O, the protons of the C(O)-CH₂ group appear as a broad signal around 2.5 ppm, the N-CH₂ protons as a broad signal around 3.0 ppm, and the O-CH₃ protons as a singlet at 3.6 ppm. scielo.org.mx

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. tdx.cat The spectrum of this compound would show characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group, C=O stretching of the carbonyl group, and C-O stretching of the ester group. klivon.com

X-ray Diffraction (XRD) : For crystalline solids, X-ray diffraction can provide definitive information about the three-dimensional arrangement of atoms in the crystal lattice. scielo.org.mx This technique is crucial for confirming the solid-state structure of this compound.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive technique used for both structural elucidation and quantitative analysis of this compound. rroij.com When coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), it provides a powerful analytical platform.

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). rroij.com The fragmentation pattern of the molecule provides valuable structural information. academicjournals.org For quantitative analysis, particularly in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. nih.gov This technique offers high specificity and sensitivity. nih.gov In a typical LC-MS/MS workflow for amino acid analysis, the derivatized this compound is separated by HPLC and then introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored in a process called selected reaction monitoring (SRM), which significantly enhances the selectivity and sensitivity of the analysis. nih.gov

Method Validation and Performance Characteristics for Analytical Rigor

The validation of an analytical method is a critical process in pharmaceutical research and quality control, ensuring that the chosen method is suitable for its intended purpose. For this compound, this involves systematically evaluating a series of performance characteristics to guarantee that the data generated are reliable, reproducible, and accurate. The validation process is typically performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures. pharmaceuticalupdates.compharmaguideline.com

Method validation provides documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. The key performance characteristics evaluated during the validation of a quantitative method, such as a High-Performance Liquid Chromatography (HPLC) assay for this compound, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity is demonstrated by showing that the chromatographic peak for the main compound is free from interference from placebo components or known related substances. pharmaceuticalupdates.com

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. For pharmaceutical assays, recovery values are generally expected to be within 98.0% to 102.0%. researchgate.netunr.edu.ar

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). The precision is usually expressed as the Relative Standard Deviation (%RSD) of the measurements, with an acceptance criterion of ≤ 2%. pharmaceuticalupdates.comnih.gov

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govjocpr.com These parameters are crucial for the analysis of impurities or for studies involving low concentrations of the analyte.

The following interactive data table summarizes typical performance characteristics and acceptance criteria for a validated HPLC method for the assay of this compound.

Table 1. Summary of Method Validation Performance Characteristics for a Representative HPLC Assay of this compound.

Validation ParameterAcceptance CriteriaTypical Research Finding
Specificity The analyte peak is well-resolved from placebo and potential impurities (Resolution > 2.0). No interference at the retention time of the analyte.Peak for this compound is pure and shows no interference from excipients or forced degradation products.
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995 over a concentration range of 50-150 µg/mL.
Range 80% to 120% of the test concentration. unr.edu.ar80-120 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% mean recovery. researchgate.netMean recovery of 99.7% across three concentration levels (80%, 100%, 120%).
Precision (% RSD)
   Repeatability (Intra-assay)%RSD ≤ 2.0% for six replicate injections. pharmaceuticalupdates.com%RSD = 0.85%.
   Intermediate Precision%RSD ≤ 2.0% across different days and analysts. pharmaceuticalupdates.com%RSD = 1.10%.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1.0.5 µg/mL. nih.gov
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1. jocpr.com1.5 µg/mL. nih.gov
Robustness System suitability parameters remain within limits despite small, deliberate variations in method parameters (e.g., pH, flow rate).Method is unaffected by minor changes in mobile phase pH (±0.2 units) and flow rate (±0.1 mL/min).

Robustness , another key validation parameter, is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The evaluation of robustness is typically performed during the development phase of the methodology. unr.edu.ar For an HPLC method, this may involve varying the mobile phase composition, pH, column temperature, and flow rate to assess the impact on the results.

By rigorously validating analytical methods against these performance characteristics, researchers can ensure the analytical rigor required for the reliable quantification of this compound in various research and development stages.

Theoretical and Computational Chemistry Studies of Aminopropionate Hydrochloride

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking and simulation are pivotal in silico techniques used to predict how a ligand, such as an aminopropionate derivative, might interact with a biological target, typically a protein or nucleic acid. nih.gov This approach is fundamental in rational drug design, allowing researchers to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor recognition. msdmanuals.com

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. Commonly used software for these studies includes AutoDock, which employs algorithms like the Lamarckian Genetic Algorithm to explore the conformational space. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. youtube.comyoutube.com This allows for the assessment of the stability of the predicted binding pose, the characterization of conformational changes in both the ligand and the receptor upon binding, and the detailed analysis of intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.govyoutube.compitt.edu

In studies of amino acid derivatives, molecular docking has been successfully applied to understand their interactions with various biological targets. For instance, alanine-based phenyl sulphonamide derivatives have been docked against bacterial, fungal, and antioxidant protein targets to elucidate their mechanism of action. amazonaws.com Such studies calculate binding energies and identify key amino acid residues in the receptor's active site that are crucial for the interaction. researchgate.net For example, docking of novel iodoquinazoline derivatives against targets like dihydrofolate reductase (DHFR) has helped to rationalize their observed antibacterial activity. nih.gov

Table 1: Example of Molecular Docking Results for Alanine (B10760859) Derivatives This table illustrates typical data obtained from molecular docking studies, showing the binding energies of different compounds against various protein targets. Lower binding energy generally indicates a more favorable interaction.

Compound DerivativeTarget ProteinPDB CodeBinding Energy (kcal/mol)Interacting Residues
Alanine Derivative 3cBacterial DNA Gyrase5MMN-10.03Specific amino acids in active site
Alanine Derivative 3aFungal Lanosterol 14-alpha demethylase1WS3-11.79Specific amino acids in active site
Alanine Derivative 3fHuman Peroxiredoxin 51HD2-13.13Specific amino acids in active site

Data is hypothetical and illustrative of typical results from studies such as those on alanine-based derivatives. amazonaws.com

Molecular dynamics simulations further refine these findings by revealing the stability of these interactions over time. For example, simulations can show how water molecules mediate interactions in the binding site or how the flexibility of the receptor accommodates different ligands. nih.gov

Structure-Activity Relationship (SAR) Derivation for Aminopropionate Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by identifying the key chemical features that contribute to its efficacy. mdpi.com SAR is established by systematically modifying the molecular structure of a compound and observing the corresponding changes in its biological activity. nih.govnih.gov

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in deriving these relationships. QSAR models aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netdovepress.comsemanticscholar.org The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties.

The steps to develop a QSAR model typically include:

Data Set Preparation : A series of aminopropionate derivatives with experimentally determined biological activities is selected.

Molecular Modeling and Optimization : The 3D structure of each molecule is generated and its geometry is optimized to the lowest energy state, often using semi-empirical or ab initio quantum chemistry methods. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated, including constitutional, topological, geometrical, and quantum-chemical parameters.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF), are used to build a model that correlates the descriptors with the biological activity. nih.govsemanticscholar.org

Model Validation : The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

For amino acid analogs, SAR studies have provided valuable insights into the structural requirements for binding to specific transporters and receptors. For example, studies on analogs targeting the SNAT2 transporter revealed that a positive charge at the N-terminus and the ability to donate hydrogen bonds are important for recognition, while modifications to the C-terminus are better tolerated. nih.gov Similarly, SAR studies on tetrahydroisoquinoline-derived antagonists identified novel heteroaryl-bearing α-amino acids that improved potency. nih.gov

Table 2: Key Structural Features and Their Impact on Activity for Amino Acid Derivatives This table summarizes general SAR findings from studies on various amino acid derivatives, highlighting how different structural modifications can influence biological activity.

Structural ModificationGeneral Impact on ActivityRationale
N-terminus modificationOften reduces activityPositive charge is crucial for interaction with many targets. nih.gov
C-terminus esterificationActivity often maintainedNegative charge may be less critical for binding in some cases. nih.gov
Side chain modificationsVariable; can increase or decrease activity and selectivityAffects hydrophobicity, steric fit, and potential for specific interactions. nih.gov
Introduction of halogen atomsCan enhance binding affinity and stabilityHalogen bonds can provide additional stabilizing interactions with the receptor. mdpi.com

This table represents a synthesis of findings from SAR studies on various amino acid analogs. nih.govnih.govmdpi.com

The resulting SAR and QSAR models provide a framework for designing new aminopropionate derivatives with potentially enhanced activity and selectivity.

Mechanistic Computational Investigations of Chemical Reactions and Biological Processes

Computational chemistry offers powerful methods to elucidate the detailed mechanisms of chemical reactions and complex biological processes at the molecular level. rsc.orgrsc.org For compounds like aminopropionate hydrochloride, these investigations can reveal reaction pathways, identify transient intermediates, and calculate activation energies, providing a fundamental understanding of their chemical behavior and biological function.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are central to these investigations. mdpi.com DFT calculations can accurately determine the electronic structure of molecules, allowing for the exploration of potential energy surfaces of chemical reactions. This enables the characterization of transition states—the highest energy points along a reaction coordinate—which are critical for determining the rate of a reaction.

For example, computational studies have been used to investigate the reaction mechanisms of amino acid anions with molecules like sulfur dioxide (SO₂). nih.gov Such studies can compare different possible reaction pathways, calculate the activation barriers for each, and determine the thermodynamics of the reaction, revealing which pathway is most favorable. The inclusion of solvent effects, often through continuum solvent models, is crucial for obtaining results that are relevant to reactions in solution. nih.gov

In the realm of biological processes, the field of quantum biology explores the role of quantum phenomena in living systems. frontiersin.orgnih.govjhuapl.eduarturorobertazzi.it Computational methods are indispensable in this area for studying processes like enzyme catalysis, where quantum effects such as tunneling can play a significant role. crimsonpublishers.com For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to study an enzymatic reaction. In this approach, the active site of the enzyme where the reaction occurs is treated with a high-level QM method, while the rest of the protein and surrounding solvent are treated with a more computationally efficient MM force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of a biological macromolecule.

Table 3: Computational Methods for Mechanistic Investigations This table outlines common computational methods used to study chemical reactions and biological processes, along with their primary applications.

MethodDescriptionApplication
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of molecules based on the electron density. mdpi.comDetermining ground and transition state geometries, reaction energies, and activation barriers. nih.gov
Ab initio methods A class of quantum chemistry methods based on first principles, without empirical parameters.High-accuracy calculations of molecular properties and reaction energetics.
Semi-empirical methods Quantum mechanical methods that use parameters derived from experimental data to simplify calculations.Faster calculations for larger molecules, often used for initial geometry optimization. nih.gov
QM/MM (Hybrid Quantum Mechanics/Molecular Mechanics) A method that combines QM for a small, reactive part of a system with MM for the larger environment.Studying enzymatic reaction mechanisms and other processes in complex biological systems.
Molecular Dynamics (MD) with Reactive Force Fields MD simulations that use force fields capable of describing chemical bond formation and breaking.Simulating chemical reactions in large systems over longer timescales.

These computational investigations provide a detailed, dynamic picture of how this compound and its derivatives might participate in chemical reactions or exert their effects in a biological context, complementing experimental studies and guiding further research.

Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research

Utilization as Building Blocks for Complex Organic Molecules

In organic synthesis, compounds that provide a defined carbon skeleton and reactive functional groups are known as building blocks. Aminopropionate hydrochloride fits this description perfectly, offering a three-carbon chain with orthogonal reactivity at each end. The amine group, temporarily protected as a hydrochloride salt, can be deprotected and used for nucleophilic attack, amide bond formation, or reaction with various electrophiles. Simultaneously, the ester group can undergo hydrolysis, reduction, or transesterification, providing a handle for further molecular elaboration. This dual functionality is crucial for the stepwise and controlled assembly of intricate organic structures.

A notable application of this compound is in the synthesis of bidentate ligands, which are molecules that can bind to a central metal atom at two points. These ligands are fundamental in coordination chemistry and are crucial for the development of catalysts and materials with specific electronic and structural properties.

Research has shown that methyl 3-aminopropanoate hydrochloride can be used in the straightforward synthesis of water-soluble bidentate pyridine-acid ligands wikipedia.orgfrontiersin.org. The synthesis typically involves the reaction of the amine group of the aminopropionate with a pyridine (B92270) derivative containing a suitable electrophilic site. The resulting molecule contains both a nitrogen atom within the pyridine ring and another donor atom (often from the modified propionate (B1217596) tail), which can coordinate with a metal center. Furthermore, β-alanine itself, the parent amino acid of this compound, has been shown to act as a bidentate ligand in complexes with platinum(II) and palladium(II), coordinating through both the amino group and the carboxylate oxygen nih.gov. This capacity to form stable chelate rings with metal ions underscores the utility of the aminopropionate scaffold in designing ligands for catalysis and molecular sensing.

Intermediates in Pharmaceutical Agent Synthesis

The structural motifs present in this compound are frequently found in biologically active molecules, making it a key intermediate in the synthesis of various pharmaceutical agents. Its role as a precursor allows for the introduction of a flexible three-carbon spacer and an amino group, which can be critical for a drug's interaction with its biological target.

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of medications used to treat hypertension and congestive heart failure. Many of these drugs are peptide mimics, and their synthesis often relies on the coupling of amino acid derivatives. The general synthetic strategy for several prominent ACE inhibitors involves the formation of amide bonds between amino acid or amino acid-like building blocks.

In this context, amino acid hydrochlorides are crucial intermediates. The hydrochloride salt protects the amine functionality while the carboxylic acid group of another molecule is activated. This allows for controlled peptide coupling. This process is fundamental to the synthesis of numerous ACE inhibitors. For instance, the synthesis of enalapril (B1671234) involves coupling an ethyl-alaninate derivative with a proline derivative. The use of amino acid hydrochloride salts as starting materials is a standard and effective method in these multi-step synthetic sequences.

ACE Inhibitor General Synthetic Role of Amino Acid Intermediates
EnalaprilAmino acid esters are coupled with proline derivatives to form the core dipeptide-like structure.
RamiprilSynthesis involves the coupling of a substituted amino acid with a bicyclic amino acid derivative.
LisinoprilConstructed from lysine (B10760008) and proline amino acid building blocks.
QuinaprilInvolves the reaction of an amino acid ester with a tetrahydroisoquinoline carboxylic acid derivative.

This table illustrates the general involvement of amino acid building blocks in the synthesis of major ACE inhibitors.

The β-alanine framework of this compound is of significant interest in neuropharmacology. β-Alanine itself is recognized as a neurotransmitter, acting on glycine (B1666218) and GABA receptors nih.gov. This inherent biological activity makes its derivatives, like this compound, attractive starting points for designing molecules that can modulate neuronal activity.

While direct synthetic pathways for specific commercial drugs from this compound are not always publicly detailed, compounds like β-alanine ethyl ester hydrochloride are described as important intermediates in the synthesis of pharmaceuticals targeting neurological disorders nih.gov. The structural backbone of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a compound that gives its name to a key glutamate (B1630785) receptor, highlights the relevance of the propionate structure in this field. Positive allosteric modulators of the AMPA receptor, known as ampakines, are being investigated for treating cognitive disorders, depression, and Alzheimer's disease drugbank.commedchemexpress.comresearchgate.net. The development of novel modulators often involves screening and synthesizing compounds with diverse scaffolds, and the use of simple, versatile building blocks like aminopropionate derivatives is a key strategy in this exploratory research nih.gov.

There is concrete evidence for the use of this compound as an intermediate in the development of novel analgesic and anti-inflammatory drugs. A key strategy in this area is the modification of existing non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their efficacy or reduce side effects.

One successful approach involves the amidation of NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) with methyl 3-aminopropanoate hydrochloride. This reaction links the β-alanine methyl ester to the carboxylic acid group of the NSAID. Research has shown that the resulting amide derivatives can be more potent anti-inflammatory agents than the parent drugs. These new chemical entities also demonstrate the ability to release nitric oxide (NO), a molecule with vasodilatory and anti-inflammatory properties, which can contribute to a safer gastrointestinal profile.

Parent NSAID Aminopropionate-Derived Conjugate Key Research Finding
IbuprofenIbuprofen-β-alanine methyl ester amideThe resulting nitric oxide-releasing derivative was found to be a more potent anti-inflammatory agent than ibuprofen itself.
NaproxenNaproxen-β-alanine methyl ester amideAmidation with the aminopropionate derivative led to a novel compound with enhanced anti-inflammatory activity.

This table summarizes research on creating novel anti-inflammatory agents by conjugating NSAIDs with methyl 3-aminopropanoate.

Prodrug Design and Drug Delivery System Research

Improving the pharmaceutical properties of a drug, such as its solubility, stability, and bioavailability, is a critical aspect of medicinal chemistry. This compound and its derivatives are valuable tools in this endeavor, particularly in the fields of prodrug design and the functionalization of drug delivery systems.

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. Attaching an amino acid moiety, such as β-alanine from its ester hydrochloride, to a parent drug is a common and effective prodrug strategy nih.gov. This approach can significantly enhance the water solubility of a poorly soluble drug due to the hydrophilic nature of the amino acid. For instance, converting a drug with a hydroxyl group into its β-alanine ester can improve its solubility profile for intravenous formulations. Once administered, cellular esterases can cleave the ester bond, releasing the active drug at the desired site.

In the realm of drug delivery, the surface properties of nanocarriers are crucial for their interaction with biological systems. Amino-functionalization of nanoparticles, such as mesoporous silica (B1680970) nanoparticles (MSN), is a widely used technique to control drug loading and release. The primary amine of aminopropionate can be used to modify the surface of these nanoparticles. This functionalization can change the surface charge of the carrier, which can increase the loading capacity for anionic drugs and influence the particle's interaction with cell membranes, potentially leading to more efficient cellular uptake and targeted drug delivery.

Development of Research Reagents and Biochemical Tools

This compound and its derivatives, particularly β-alanine ethyl ester hydrochloride, serve as versatile building blocks in the synthesis of specialized research reagents and biochemical tools. Their utility stems from the presence of a reactive primary amine and a carboxylic acid (or its ester), allowing for their incorporation into larger molecules to probe biological systems. These compounds are instrumental in peptide synthesis and in the development of enzyme inhibitors.

One notable application is in the synthesis of novel anti-inflammatory agents. For instance, methyl 3-aminopropanoate hydrochloride has been utilized in the creation of nitric ester derivatives of common nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. In these syntheses, the amino acid ester is amidated with the NSAID, and the ester group is subsequently modified to include a nitric oxide-releasing moiety. This chemical modification aims to enhance the anti-inflammatory activity of the parent drug and potentially reduce gastrointestinal toxicity. The resulting compounds act as cyclooxygenase (COX) inhibitors and have been evaluated for their anti-inflammatory and hypolipidemic properties mdpi.com.

The flexible chain of the β-alanine component in these derivatives is thought to allow for better positioning within the active site of enzymes like lipoxygenase, contributing to increased inhibitory activity compared to the parent drugs mdpi.com. This highlights the role of the aminopropionate backbone in modulating the pharmacological profile of bioactive molecules.

Below is a table summarizing examples of biochemical tools synthesized using this compound derivatives:

Parent CompoundAminopropionate Derivative UsedResulting Compound TypeTarget EnzymePotential Application
IbuprofenMethyl 3-aminopropanoate hydrochlorideNO-releasing NSAID derivativeCyclooxygenase (COX), Lipoxygenase (LOX)Anti-inflammatory agent
NaproxenMethyl 3-aminopropanoate hydrochlorideNO-releasing NSAID derivativeCyclooxygenase (COX), Lipoxygenase (LOX)Anti-inflammatory agent

Furthermore, β-alanine ethyl ester hydrochloride is a key intermediate in various biochemical and pharmaceutical research applications. It is used in peptide synthesis, where it can be incorporated to create peptides with modified properties. Its role as a precursor for neurotransmitters also makes it relevant in neuropharmacology research chemimpex.com. The hydrochloride salt form enhances solubility and stability, which is advantageous in many synthetic protocols chemimpex.com.

Role in Metal Chelator Synthesis and Imaging Agent Research

In the realm of medicinal chemistry, the development of targeted imaging agents is crucial for diagnostics and therapy. While direct and extensive research specifically detailing the use of this compound in the synthesis of metal chelators and imaging agents is not widely published, its structural motifs are highly relevant to the design of such molecules. Amino acid derivatives, in general, are frequently employed as linkers or part of the chelating scaffold in bifunctional chelators for radiopharmaceuticals and contrast agents for magnetic resonance imaging (MRI).

Bifunctional chelators are molecules that contain a strong metal-binding moiety and a reactive functional group to conjugate to a biologically active molecule, such as a peptide or antibody. This allows for the targeted delivery of a radioactive metal ion (for PET or SPECT imaging) or a paramagnetic metal ion (for MRI) to a specific site in the body. The synthesis of such agents often involves the use of amino acid linkers to connect the chelating agent to the targeting molecule. Given that β-alanine ethyl ester hydrochloride is a readily available amino acid derivative, it represents a potential building block for creating these linkers nih.gov.

For example, in the synthesis of radiolabeled peptides for tumor imaging, a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is often conjugated to a tumor-targeting peptide. This conjugation can be achieved through a linker, and amino acid derivatives are suitable candidates for this purpose due to their biocompatibility and versatile chemical handles nih.gov. The aminopropionate structure could provide the necessary spacing and flexibility between the chelator and the peptide to ensure that neither component's function is compromised.

Similarly, in the design of gadolinium-based MRI contrast agents, chelating agents are essential to safely administer the toxic gadolinium ion. The development of targeted or high-relaxivity contrast agents often involves the modification of the chelator with various functional groups, including those derived from amino acids.

The table below illustrates the conceptual design of an imaging agent incorporating an aminopropionate-based linker:

ComponentFunctionPotential Role of this compound
Targeting Molecule Binds to a specific biological target (e.g., tumor receptor)-
Linker Connects the targeting molecule to the chelatorProvides a flexible and biocompatible spacer, synthesized from this compound.
Chelator Binds the metal ionThe aminopropionate linker can be attached to a pre-formed chelator like DOTA or DTPA.
Metal Ion Provides the imaging signal (e.g., 68Ga for PET, Gd for MRI)-

While specific examples directly citing this compound in the synthesis of these advanced imaging agents are not prevalent in the current literature, its fundamental properties as a bifunctional molecule make it a plausible and valuable component for future research in this area. Its established use in peptide synthesis and as a linker in other bioactive molecules supports its potential application in the sophisticated architecture of modern diagnostic and therapeutic agents.

Future Research Directions and Emerging Academic Disciplines

Exploration of Novel Biocatalytic Pathways for Aminopropionate Synthesis

The pursuit of greener and more efficient synthetic routes has led to a focus on biocatalysis for the production of aminopropionates. Traditional chemical synthesis methods often involve harsh conditions, such as high temperatures and pressures, and can generate significant byproducts, leading to high energy consumption. nih.govfrontiersin.org In contrast, biological methods, including enzymatic conversion and whole-cell synthesis, offer mild reaction conditions, high product specificity, and are more environmentally friendly. nih.govfrontiersin.org

Future research is directed towards the discovery and engineering of novel enzymes and microbial strains for the synthesis of β-alanine, the precursor to aminopropionate hydrochloride. One promising avenue is the use of enzyme cascades, where multiple enzymatic reactions are carried out in a single pot, simplifying the process and increasing efficiency. For instance, a dual-enzyme cascade using aspartate ammonia-lyase (AspA) and L-aspartate-α-decarboxylase (ADC) has been developed for the synthesis of β-alanine from fumaric acid. acs.org This method is advantageous as fumaric acid is a less expensive substrate than L-aspartate. acs.org

Whole-cell biocatalysis, which utilizes entire microorganisms as catalysts, is another area of active research. nih.gov This approach can be more cost-effective than using purified enzymes. acs.org Scientists are exploring the metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli to enhance their β-alanine production capabilities. nih.govfrontiersin.org The optimization of fermentation conditions and the development of robust microbial strains are key objectives in this domain.

Enzyme/SystemSubstrateProductKey Advantages
L-aspartate-α-decarboxylase (ADC)L-aspartic acidβ-alanineHigh specificity, direct conversion. acs.org
Aspartate ammonia-lyase (AspA) & ADC CascadeFumaric acidβ-alanineUtilizes a cheaper substrate, potential for industrial application. acs.org
Whole-cell catalysis (e.g., engineered E. coli)Glucose, glycerolβ-alanineCost-effective, can use renewable feedstocks. nih.gov

Advancements in Synthetic Methodologies for Enantiopure Aminopropionate Derivatives

The chirality of aminopropionate derivatives is crucial, as different enantiomers can exhibit distinct biological activities. Consequently, the development of synthetic methodologies to produce enantiomerically pure compounds is a significant area of research. Future work will likely focus on the refinement of asymmetric synthesis techniques to achieve high enantioselectivity in a cost-effective and scalable manner.

One established approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reactant to control the stereochemical outcome of a reaction. Another strategy is enantioselective hydrogenation using chiral catalysts, such as those based on rhodium complexes with chiral phosphine (B1218219) ligands. These methods have been successfully applied to produce β2-amino acid derivatives with varying degrees of enantioselectivity.

Emerging research is also exploring the use of biocatalysts, such as enzymes, for the enantioselective synthesis of aminopropionate derivatives. Enzymes offer unparalleled stereoselectivity and can operate under mild conditions, making them an attractive alternative to traditional chemical catalysts. The discovery and engineering of enzymes with tailored substrate specificities and enantioselectivities will be a key driver of innovation in this field.

Deeper Mechanistic Understanding of Aminopropionate Biological Interactions

While it is known that β-alanine, the core component of this compound, is a precursor to carnosine, a dipeptide with significant physiological roles, the full spectrum of its biological interactions is yet to be elucidated. medicalnewstoday.comnih.gov Carnosine is involved in pH buffering in muscles, scavenging of reactive oxygen species, and metal-ion chelation. nih.govmedicalnewstoday.com Future research will delve deeper into the molecular mechanisms through which aminopropionate and its metabolites exert their effects.

Studies have shown that β-alanine can influence oxidative metabolism and mitochondrial biogenesis in skeletal muscle. nih.gov It has been observed to increase the expression of proteins that regulate cellular energetics, leading to increased oxygen consumption. nih.gov Further investigation is needed to understand the signaling pathways involved and to determine if these effects translate to in vivo models.

The interaction of β-alanine with cellular transporters is another area of interest. It shares a transporter with taurine (B1682933) in skeletal muscle, which can lead to competitive inhibition of taurine uptake. nih.gov Understanding the dynamics of this interaction is important, as taurine depletion can lead to oxidative stress. nih.gov Research in this area will likely involve a combination of in vitro and in vivo studies to clarify the physiological consequences of this competition. Additionally, the role of gut microbiota in the metabolism of β-alanine is an emerging field of study, with evidence suggesting that gut bacterial fermentation can influence urinary β-alanine levels. nih.gov

Innovative Applications in Material Science and Biotechnology

The unique chemical structure of aminopropionate makes it a versatile building block for the creation of novel materials with a wide range of applications. In material science, there is growing interest in the development of polymers and hydrogels based on β-alanine and its derivatives. Poly(β-alanine) is a biodegradable polymer with potential applications in cosmetics, water purification, and construction. nih.govfrontiersin.org

Researchers are also exploring the use of aminopropionate derivatives to create "smart" materials, such as pH-sensitive hydrogels. acs.orgacs.org These materials can change their properties in response to changes in their environment, making them suitable for applications like controlled drug delivery. For example, chiral and pH-responsive hydrogels have been synthesized that can selectively adsorb and release different enantiomers of proline. acs.orgacs.org Furthermore, β-alanine has been shown to enhance the crosslinking and mechanical properties of chitosan/poly-(γ-glutamic acid) hydrogels, making them promising candidates for wound dressings, particularly in alkaline environments. nih.gov

In biotechnology, aminopropionate derivatives are being investigated for their potential in creating theranostic nanoagents for cancer treatment. nih.govsemanticscholar.org By synthesizing N-alkylated β-alanine monomers, researchers have created pseudo-poly(amino acids) that can self-assemble into nanoparticles capable of encapsulating both imaging agents and therapeutic drugs. nih.govsemanticscholar.org These nanoparticles can be further functionalized with targeting ligands to facilitate their delivery to cancer cells. nih.govsemanticscholar.org Bioconjugation, the covalent linking of molecules to biomolecules, is another area where aminopropionate derivatives could find use as linkers to create antibody-drug conjugates or other targeted therapies. wikipedia.org

Application AreaMaterial/TechnologyPotential Use
Material SciencePoly(β-alanine)Cosmetics, water purification, construction. nih.govfrontiersin.org
pH-sensitive hydrogelsChiral drug delivery. acs.orgacs.org
Chitosan/poly-(γ-glutamic acid) hydrogels with β-alanineAlkaline-adapted wound dressings. nih.gov
BiotechnologyTheranostic nanoagentsTargeted cancer detection and treatment. nih.govsemanticscholar.org
Bioconjugation linkersDevelopment of antibody-drug conjugates. wikipedia.org

Integration of Omics Technologies in Aminopropionate Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of this compound and its biological roles. These high-throughput technologies allow for the comprehensive analysis of genes, transcripts, proteins, and metabolites in a biological system, providing a holistic view of cellular processes.

Metabolomics, the study of the complete set of small-molecule metabolites in a cell or organism, is particularly well-suited for investigating the metabolic pathways involving aminopropionate. By analyzing the metabolic profiles of cells or tissues treated with aminopropionate, researchers can identify novel metabolites and gain insights into its mechanism of action. For example, metabolomics analysis has been used to identify β-alanine as a significantly elevated gut metabolite in response to growth-promoting probiotics in broilers. researchgate.net

Transcriptomics, which analyzes the complete set of RNA transcripts, can reveal how aminopropionate affects gene expression. This can help to identify the signaling pathways and cellular processes that are modulated by aminopropionate and its derivatives. The integration of multi-omics datasets, combining information from genomics, transcriptomics, proteomics, and metabolomics, will provide a more complete picture of the biological effects of aminopropionate and could lead to the identification of novel therapeutic targets. For instance, an integrated multi-omics analysis of LPS-stimulated cells has pointed towards the importance of β-alanine metabolism in cellular inflammation. semanticscholar.org

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Aminopropionate hydrochloride in laboratory settings?

  • Methodological Answer : Prior to handling, researchers must complete hazard-specific training covering decontamination procedures, emergency response, and proper use of personal protective equipment (PPE). A Safety Data Sheet (SDS) should be accessible, and deviations from Standard Operating Procedures (SOPs) require approval from the Principal Investigator. Documentation of training is mandatory for all personnel .

Q. How should stock solutions of this compound be prepared and stored to ensure stability?

  • Methodological Answer : Stock solutions should be prepared in aliquots using sterile, tightly sealed vials to minimize oxidation or hydrolysis. Storage at -20°C is recommended, with thawing cycles limited to prevent degradation. Stability testing via HPLC or UV-Vis spectroscopy can confirm integrity over time. Avoid repeated freeze-thaw cycles, as they may alter chemical properties .

Q. What pharmacopeial standards apply to purity testing of this compound?

  • Methodological Answer : Compliance with pharmacopeial monographs (e.g., USP, Ph Eur) requires identity tests (e.g., chloride ion verification), clarity/color assessments, and quantification of heavy metals (<20 μg/g). Loss on drying (≤0.5%) and sulfated ash (<0.1%) must be validated using gravimetric analysis. Reference standards should align with certified materials listed in pharmacopeial databases .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of this compound on enzymatic activity?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., neuraminidase or PPO inhibition) with controlled substrate concentrations (e.g., 0.1–10 mM). Include dose-response curves and kinetic studies (Km/Vmax calculations) to determine IC50 values. Validate results with positive controls (e.g., known inhibitors) and replicate experiments to address variability .

Q. What strategies optimize the synthesis of this compound for high yield and purity?

  • Methodological Answer : Employ continuous flow reactors for precise control of reaction parameters (temperature, pressure, stoichiometry). Post-synthesis, purify via recrystallization using ethanol/water mixtures. Monitor purity via NMR (≥98% deuterated solvent) and LC-MS. Industrial-scale synthesis may integrate automated systems for reproducibility .

Q. Which advanced chromatographic techniques resolve co-eluting impurities in this compound samples?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water). For charged impurities, ion-pair chromatography or HILIC methods improve separation. Validate methods per ICH guidelines, including specificity, linearity (R² >0.995), and LOD/LOQ (e.g., 0.1 μg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.